molecular formula C14H17N3O2 B2620338 N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-66-8

N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2620338
CAS No.: 2034473-66-8
M. Wt: 259.309
InChI Key: MMNDKFPCQKQWHE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-derived compound characterized by a tetrahydrobenzoimidazole core, a methyl group at position 2, and a carboxamide moiety substituted with a furan-2-ylmethyl group. This structure combines a partially saturated bicyclic system with heteroaromatic (furan) and carboxamide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-16-12-5-4-10(7-13(12)17-9)14(18)15-8-11-3-2-6-19-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNDKFPCQKQWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The benzimidazole core can be reduced under suitable conditions to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The furan ring and benzimidazole core allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents Biological Activity/Target Reference
N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Tetrahydrobenzoimidazole Furan-2-ylmethyl, methyl Not explicitly reported N/A
10j (2-((4-adamantylphenoxy)methyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide) Benzoimidazole Adamantylphenoxy, furan-2-ylmethyl Dual suppression of HCV replication and particle production
VIIk (N,1-Dicyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide) Benzoimidazole Cyclohexyl, 4-methoxyphenyl Inhibitor (target unspecified)
9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Benzoimidazole-triazole-thiazole Phenoxymethyl, triazole-thiazole, bromophenyl Docking studies (binding mode analysis)
Compound 5 (2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride) Benzothiazole Furan-2-yl, nitroaryl Structural data reported (activity N/A)

Key Structural Differences and Implications

Analog 10j replaces the tetrahydro ring with an adamantylphenoxy group, which increases lipophilicity and may improve DGAT inhibition .

Substituent Effects: Furan-2-ylmethyl vs. Triazole-Thiazole Hybrids (): Compounds like 9c incorporate triazole-thiazole moieties, which may enhance kinase or protease affinity compared to simpler carboxamide derivatives .

Biological Activity :

  • Antiviral Activity : 10j demonstrates dual inhibition of HCV replication and particle production, likely via DGAT-independent mechanisms . The target compound’s tetrahydro core may alter its pharmacokinetic profile but requires empirical validation.
  • Enzyme Inhibition : Benzimidazole-dioxoisoindoline conjugates () target VEGFR-2 and FGFR-1, suggesting that carboxamide positioning and aryl substituents dictate selectivity .

Pharmacological and Mechanistic Insights

  • DGAT Inhibition : 10j’s antiviral effect is independent of triglyceride biosynthesis suppression, suggesting a unique mechanism .
  • Structural-Activity Relationships (SAR) :
    • Furan Position : The furan-2-ylmethyl group in the target compound may engage in hydrogen bonding or hydrophobic interactions, akin to benzothiazole-furan hybrids () .
    • Tetrahydro Core : Saturation could reduce metabolic instability but may limit aromatic interactions critical for target binding.

Biological Activity

N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 256.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Antimicrobial Properties : Evidence points to effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of various kinases involved in cancer progression.
  • Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityShowed significant inhibition of cell growth in breast cancer cell lines (MCF7) with IC50 values in the micromolar range.
Study 2Antimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria including Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Anti-inflammatory EffectsIn vivo studies indicated reduced edema in carrageenan-induced paw edema models in rats.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for development in various therapeutic areas:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer pathways.
  • Infectious Diseases : For use as an antimicrobial agent.
  • Inflammatory Disorders : As a treatment option for conditions like arthritis.

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